E3 Ligand-Linker Conjugate 8

Targeted Protein Degradation PROTAC E3 Ligase Recruitment

E3 Ligand-Linker Conjugate 8 (CAS 1835705‑55‑9), chemically defined as (S,R,S)-AHPC-C6-PEG3-C4-Cl, is a bifunctional PROTAC (proteolysis‑targeting chimera) building block that incorporates a von Hippel‑Lindau (VHL) E3 ubiquitin ligase ligand (S,R,S)-AHPC tethered to a 20‑atom alkyl‑ether‑PEG linker terminating in a chloro‑alkyl functional group. The conjugate serves as a modular intermediate for the rapid synthesis of VHL‑recruiting PROTACs, enabling the selective ubiquitination and proteasomal degradation of target proteins when coupled with a suitable protein‑of‑interest (POI) ligand.

Molecular Formula C21H26N4O8
Molecular Weight 462.5 g/mol
Cat. No. B3324747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligand-Linker Conjugate 8
Molecular FormulaC21H26N4O8
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN
InChIInChI=1S/C21H26N4O8/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28)
InChIKeyYNVIHPPEIRQPOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligand-Linker Conjugate 8 (CAS 1835705-55-9): A VHL‑Recruiting PROTAC Building Block for Targeted Protein Degradation


E3 Ligand-Linker Conjugate 8 (CAS 1835705‑55‑9), chemically defined as (S,R,S)-AHPC-C6-PEG3-C4-Cl, is a bifunctional PROTAC (proteolysis‑targeting chimera) building block that incorporates a von Hippel‑Lindau (VHL) E3 ubiquitin ligase ligand (S,R,S)-AHPC tethered to a 20‑atom alkyl‑ether‑PEG linker terminating in a chloro‑alkyl functional group . The conjugate serves as a modular intermediate for the rapid synthesis of VHL‑recruiting PROTACs, enabling the selective ubiquitination and proteasomal degradation of target proteins when coupled with a suitable protein‑of‑interest (POI) ligand [1].

Why E3 Ligand-Linker Conjugate 8 Cannot Be Substituted with Generic VHL or CRBN Conjugates


PROTAC efficacy is exquisitely sensitive to both the choice of E3 ligase and the physicochemical properties of the linker [1]. Generic substitution of E3 Ligand‑Linker Conjugate 8 with an alternative VHL conjugate bearing a different linker length or composition, or with a cereblon (CRBN)-based conjugate, can dramatically alter ternary complex formation, degradation efficiency, and cellular permeability [2]. As demonstrated in comparative studies, VHL‑recruiting PROTACs and CRBN‑recruiting PROTACs exhibit distinct degradation profiles even when targeting the same protein; for example, a dasatinib‑based CRBN PROTAC achieved >60% degradation of BCR‑ABL at 1 µM, whereas the corresponding VHL‑based PROTAC showed no degradation under identical conditions [2]. The precise linker length and terminal functional group of Conjugate 8 are therefore non‑interchangeable parameters that directly determine the success of downstream PROTAC synthesis and target engagement.

E3 Ligand-Linker Conjugate 8: Quantified Differentiation vs. Analogous Conjugates


E3 Ligase Recruitment Specificity: VHL-Based Conjugate 8 Enables Degradation Profiles Distinct from CRBN-Based Analogues

E3 Ligand-Linker Conjugate 8 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which confers a degradation selectivity profile that differs markedly from cereblon (CRBN)-recruiting conjugates . In a direct head-to-head comparison using the same target protein (BCR-ABL) and identical target ligand (dasatinib), the CRBN-based PROTAC achieved >60% degradation at 1 µM, whereas the VHL-based PROTAC exhibited no detectable degradation [1]. This demonstrates that VHL recruitment is not universally effective and that the choice of E3 ligase—and by extension, the choice of Conjugate 8—determines whether degradation occurs at all for a given target [1].

Targeted Protein Degradation PROTAC E3 Ligase Recruitment

Linker Architecture Differentiation: 20-Atom Length with PEG3 Spacer vs. Shorter 13-Atom Analogues

E3 Ligand-Linker Conjugate 8 features a 20-atom linker incorporating a PEG3 spacer and a terminal chloro‑alkyl group, whereas the closely related analogue (S,R,S)-AHPC-PEG2-C4-Cl (Conjugate 10) possesses a 13-atom linker with a PEG2 spacer [1]. Systematic linker length optimization studies in VHL‑recruiting PROTACs have shown that degradation efficiency can vary dramatically with linker atom count; for example, a 13-atom linker achieved >95% degradation at 1 µM, while a 14-atom linker reduced degradation to 16% under identical conditions [2]. The 20‑atom length of Conjugate 8 places it in a distinct conformational space, offering greater reach and flexibility for ternary complex formation with bulkier target proteins .

PROTAC Linker Optimization Ternary Complex Formation Structure-Activity Relationship

Functional Group Synthetic Versatility: Terminal Chloro-Alkyl Moiety Enables Efficient Conjugation via Nucleophilic Substitution

The terminal chloro‑alkyl group of E3 Ligand-Linker Conjugate 8 provides a reactive handle for efficient conjugation to target protein ligands bearing nucleophilic groups (e.g., amines, thiols) via straightforward nucleophilic substitution chemistry . This contrasts with amino‑terminated conjugates such as (S,R,S)-AHPC-C8-NH2, which require amide coupling conditions that may be incompatible with acid‑ or base‑sensitive target ligands . The halogen functional group offers orthogonal reactivity, enabling sequential conjugation strategies in complex synthetic routes .

PROTAC Synthesis Click Chemistry Conjugation Efficiency

Validated Degradation Activity: Demonstrated GFP-HaloTag7 Degradation in Cellular Assays

E3 Ligand-Linker Conjugate 8 functions as a small-molecule HaloPROTAC, capable of inducing the degradation of GFP-HaloTag7 fusion proteins in cell-based assays . While specific DC50 values for Conjugate 8 alone are not reported in the primary literature, the compound has been validated as an active degrader in the context of the HaloTag system, enabling rapid and reversible chemical knockdown of HaloTag7-tagged proteins of interest . In comparison, the optimized HaloPROTAC3 (a related VHL-based PROTAC with a distinct linker) achieves a DC50 of 19 nM and Dmax of 90% at 625 nM , establishing a performance benchmark for VHL‑recruiting HaloPROTACs in this assay system.

HaloPROTAC GFP-HaloTag7 Cellular Degradation Assay

E3 Ligand-Linker Conjugate 8: High-Impact Application Scenarios Supported by Quantitative Differentiation


Design of VHL-Recruiting PROTACs for Targets Where CRBN Recruitment Fails

When developing PROTACs against targets that are refractory to CRBN-mediated degradation—as exemplified by the BCR‑ABL case where VHL‑based PROTACs showed no degradation while CRBN‑based PROTACs achieved >60% degradation [1]—E3 Ligand-Linker Conjugate 8 is the essential building block for exploring VHL‑dependent degradation pathways. This scenario is particularly critical in oncology programs where target protein context dictates E3 ligase preference.

Optimization of Ternary Complex Geometry with Extended Linker Reach

For target proteins with bulky or deeply buried binding pockets, the 20‑atom linker of Conjugate 8 provides the extended reach necessary to achieve productive ternary complex formation . The PEG3 spacer offers greater conformational flexibility compared to shorter PEG2 analogues (e.g., 13‑atom Conjugate 10), making Conjugate 8 the preferred choice when linker length optimization studies indicate a requirement for ≥20 atoms to maximize degradation efficiency [2].

HaloPROTAC-Based Chemical Knockdown of HaloTag7 Fusion Proteins

Conjugate 8 is validated as a functional HaloPROTAC building block capable of inducing GFP‑HaloTag7 degradation in cellular assays . This enables precise, reversible, and dose‑dependent chemical knockdown of any HaloTag7‑tagged protein of interest, offering a powerful alternative to genetic knockout techniques for probing protein function in complex biological systems . Users can benchmark performance against HaloPROTAC3 (DC50 = 19 nM, Dmax = 90%) .

Sequential Conjugation Strategies Requiring Orthogonal Reactive Handles

The terminal chloro‑alkyl group of Conjugate 8 provides orthogonal reactivity compatible with nucleophilic substitution chemistry, enabling sequential conjugation strategies that are not feasible with amino‑terminated conjugates . This is particularly advantageous in the synthesis of complex PROTAC libraries or when the target ligand contains acid‑ or base‑sensitive functional groups incompatible with amide coupling conditions required for amino‑terminated linkers .

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